E/Z Ajoene-d14
CAS No.:
Cat. No.: VC0206922
Molecular Formula: C₉D₁₄OS₃
Molecular Weight: 248.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₉D₁₄OS₃ |
---|---|
Molecular Weight | 248.49 |
Introduction
Chemical Properties and Structure
E/Z Ajoene-d14 shares the core structural features of ajoene while incorporating 14 deuterium atoms in specific positions. This strategic deuteration allows the molecule to function as an effective internal standard for analytical work while maintaining the chemical characteristics of the parent compound.
Basic Chemical Information
The following table summarizes the key chemical information for E/Z Ajoene-d14:
Property | Value |
---|---|
CAS Registry Number | 92285-01-3 |
Molecular Formula | C₉D₁₄OS₃ |
Molecular Weight | 248.488 |
Accurate Mass | 248.109 |
Appearance | Neat (presumably a colorless liquid like the parent compound) |
Product Format | Neat |
Structural Nomenclature
E/Z Ajoene-d14 is formally known by several chemical names:
-
IUPAC: 1,1,2,3,3-pentadeuterio-3-[[(E)-1,2,3,3-tetradeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinyl)prop-1-enyl]disulfanyl]prop-1-ene
-
Alternative Name: 2-Propen-1-yl [3-(2-propen-1-ylsulfinyl)-1-propen-1-yl] disulfide (deuterated form)
Structural Representation
E/Z Ajoene-d14 can be represented using several chemical notations:
-
SMILES: [2H]C(=C([2H])C([2H])([2H])SS\C(=C(/[2H])\C([2H])([2H])S(=O)C([2H])([2H])C(=C([2H])[2H])[2H])$$2H])[2H]
-
InChI: InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+/i1D2,2D2,3D,4D,5D,6D2,7D,8D2,9D2
The structure features a central disulfide linkage connecting two allylic chains, with one of the chains containing a sulfoxide group. The 14 deuterium atoms are strategically positioned throughout the molecule, replacing all hydrogen atoms in the original ajoene structure.
Synthesis and Deuteration Methods
While the search results don't provide specific synthesis information for E/Z Ajoene-d14, understanding general deuteration methods provides insight into how this compound might be prepared.
General Deuteration Approaches
Modern precision deuteration techniques for unsaturated compounds like alkenes offer potential pathways for synthesizing E/Z Ajoene-d14. Recent advances include:
-
Copper-catalyzed transfer deuteration: Research by Vang (2023) demonstrates highly reactive and regioselective catalytic transfer deuteration of aryl alkynes and alkenes .
-
Reductive deuteration: SmI₂-D₂O systems have been used for reductive deuteration of acyl chlorides to synthesize α,α-dideuterio alcohols with ≥98% deuterium incorporation .
These methods represent potential approaches for introducing deuterium atoms at specific positions in the ajoene molecule.
Deuteration Pattern
Based on the molecular formula and IUPAC name, E/Z Ajoene-d14 features deuteration at the following positions:
-
1,1,2,3,3-pentadeuterio positioning on one prop-1-ene group
-
1,2,3,3-tetradeuterio positioning on the central prop-1-enyl group
-
1,1,2,3,3-pentadeuterio positioning on the second prop-2-enyl group
This strategic deuteration pattern likely provides optimal mass spectrometric properties for analytical applications.
Biological and Pharmacological Properties
Known Properties of E/Z Ajoene-d14
E/Z Ajoene-d14 is described as a labeled version of E/Z Ajoene (A449000) with the following properties:
-
Functions as an antioxidant by inhibiting the release of superoxide
-
Helps prevent platelets in the blood from forming blood clots
-
Potentially reduces the risk of heart disease and stroke in humans
Biological Activities of Parent Compound (Ajoene)
The non-deuterated ajoene has been extensively studied and shows numerous biological activities:
-
Antimicrobial Activity:
-
Antiviral Properties:
-
Anticancer Activity:
-
Inhibits the proliferation of tumor cells by inducing G2/M cell cycle arrest and apoptosis
-
Structure-activity studies have identified that the disulfide is the ajoene pharmacophore responsible for inhibiting cancer cell growth
-
The vinyl group enhances the anti-proliferation activity approximately eightfold
-
-
Other Biological Properties:
Research Applications of E/Z Ajoene-d14
The deuterated form of ajoene has specific applications in analytical chemistry and biomedical research, leveraging the unique properties offered by deuterium labeling.
Analytical Applications
E/Z Ajoene-d14 serves as a valuable stable isotope-labeled internal standard for:
-
Mass spectrometry analysis for precise quantification of ajoene in biological samples
-
Pharmacokinetic studies tracking the metabolism and distribution of ajoene
-
Method development and validation in pharmaceutical analysis
Mechanistic Studies
The deuterated compound can provide insights into:
-
Reaction mechanisms involving ajoene's disulfide and sulfoxide functional groups
-
Structure-activity relationship studies examining how molecular geometry affects biological activity
-
Investigation of metabolic pathways and biotransformations
Supplier | Catalog Number | Package Size | Price |
---|---|---|---|
CymitQuimica | TR-A449002 | 10 mg | €2,353.00 |
LGC Standards | TRC-A449002-10MG | 10 mg | Not specified |
Analytical Characterization Methods
Proper characterization of labeled compounds like E/Z Ajoene-d14 requires specialized analytical techniques that can confirm both structural integrity and deuterium incorporation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume